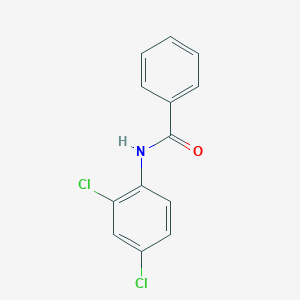

N-(2,4-Dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTPCLPWDMPXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341106 | |

| Record name | N-(2,4-Dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-76-7 | |

| Record name | N-(2,4-Dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-Dichlorobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dichlorophenyl Benzamide and Its Analogues

Established Synthetic Routes to N-(2,4-Dichlorophenyl)benzamide

The formation of the core benzamide (B126) structure is most commonly achieved through condensation reactions, a reliable and well-documented method.

Condensation Reactions for Benzamide Core Formation

The principal method for synthesizing this compound involves the condensation reaction between a benzoic acid derivative and 2,4-dichloroaniline. A common approach is the reaction of benzoyl chloride with 2,4-dichloroaniline. nih.gov This method is a standard procedure for forming the amide linkage.

Another established route is the reaction of 3,5-dichlorobenzoyl chloride with arylamines in a solution of N,N'-dimethylformamide at elevated temperatures (60 °C), which has been shown to produce a series of dichlorobenzamide derivatives in good yields. researchgate.net Similarly, the reaction of 2,4-dichlorobenzoic acid with 4-cyanoaniline, facilitated by a coupling agent, is a known method for creating related benzamide structures.

The synthesis can also begin with the conversion of a corresponding benzoic acid to its acid chloride. For instance, 2,4-dichlorobenzoic acid can be treated with thionyl chloride to form 2,4-dichlorobenzoyl chloride, which is then reacted with an appropriate aniline (B41778).

Role of Catalysis and Reaction Conditions (e.g., Microwave Irradiation, Solvent-Free Conditions)

Modern synthetic methodologies have introduced more efficient and environmentally benign approaches to benzamide synthesis. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. For example, the hydrolysis of benzamide can be achieved in just 10 minutes using microwave irradiation in the presence of 20% sulfuric acid. youtube.com This technology offers a rapid and efficient alternative to conventional heating methods. youtube.comnih.govnih.govscilit.com

Solvent-free reaction conditions are also being explored to create more sustainable synthetic processes. These methods reduce the use of hazardous organic solvents, minimizing environmental impact and simplifying product purification.

The choice of catalyst and solvent can also influence the reaction outcome. For instance, the reaction of 3,5-dichlorobenzoyl chloride and arylamines is effectively carried out in N,N'-dimethylformamide. researchgate.net In other cases, bases like triethylamine (B128534) are used to facilitate the amide coupling reaction.

Synthesis of this compound Derivatives and Analogues

The versatility of the this compound scaffold allows for the introduction of various substituents on the phenyl rings and modification of the amide linkage, leading to a wide array of derivatives with diverse properties.

Introduction of Substituents on Phenyl Rings

The introduction of different functional groups onto the phenyl rings of this compound can be achieved by starting with appropriately substituted precursors. For example, reacting 3,5-dichlorobenzoyl chloride with various arylamines leads to a series of 3,5-dichlorobenzamide (B1294675) derivatives. researchgate.net

Researchers have synthesized a variety of substituted benzamides, including:

N-(2-chlorophenyl)benzamide nih.gov

N-(4-chlorophenyl)benzamide nih.gov

N-(2,3-dichlorophenyl)benzamide nih.gov

N-(2,6-dichlorophenyl)benzamide nih.govnih.gov

3,5-Dichloro-N-(2-chlorophenyl)benzamide researchgate.net

3,5-Dichloro-N-(4-chlorophenyl)benzamide researchgate.net

N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com

2-chloro-N-(2,6-dichlorophenyl)benzamide nih.gov

N-(2,6-dichlorophenyl)-4-methylbenzamide researchgate.net

N-(2,4-dichlorophenyl)-4-methoxybenzamide sigmaaldrich.com

These examples demonstrate the feasibility of introducing a range of substituents, such as halogens and alkyl groups, onto either of the phenyl rings.

Table 1: Examples of Synthesized this compound Analogues with Phenyl Ring Substitutions

| Compound Name | Substituents on Benzoyl Ring | Substituents on Aniline Ring |

|---|---|---|

| N-(2-chlorophenyl)benzamide | None | 2-chloro |

| N-(4-chlorophenyl)benzamide | None | 4-chloro |

| N-(2,3-dichlorophenyl)benzamide | None | 2,3-dichloro |

| N-(2,6-dichlorophenyl)benzamide | None | 2,6-dichloro |

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | 3,5-dichloro | 2-chloro |

| 3,5-Dichloro-N-(4-chlorophenyl)benzamide | 3,5-dichloro | 4-chloro |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 2-fluoro | 2,4-difluoro |

| 2-chloro-N-(2,6-dichlorophenyl)benzamide | 2-chloro | 2,6-dichloro |

| N-(2,6-dichlorophenyl)-4-methylbenzamide | 4-methyl | 2,6-dichloro |

| N-(2,4-dichlorophenyl)-4-methoxybenzamide | 4-methoxy | 2,4-dichloro |

Modification of the Amide Linkage

Alterations to the amide bond itself can lead to novel classes of compounds. One such modification involves the synthesis of N-alkylated derivatives. For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives have been synthesized through the alkylation of the parent acetamide. uran.ua

Another approach involves the synthesis of benzohydrazides, where the amide linkage is extended. For example, N′-(substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides have been prepared, demonstrating the possibility of incorporating a hydrazone moiety. mdpi.com

Furthermore, the amide bond can be part of a larger heterocyclic system. For example, benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) have been synthesized. mdpi.com

Synthesis of Chemical Probes for Biological Studies

The synthesis of this compound analogues is also driven by the need for chemical probes to investigate biological systems. These probes are designed to interact with specific biological targets. While this article does not delve into the biological activity, the synthetic strategies employed are relevant.

For example, the synthesis of N-substituted benzamide derivatives is a common strategy in the development of compounds for biological screening. nanobioletters.com The attachment of various functional groups can modulate the compound's properties, making it a suitable tool for probing biological processes.

Characterization Techniques for Structural Elucidation of this compound and its Derivatives

The definitive identification and detailed structural analysis of this compound and its related derivatives rely on a combination of advanced spectroscopic and crystallographic methods. These techniques provide a comprehensive understanding of the molecule's connectivity, functional groups, and three-dimensional arrangement in the solid state.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, UV-Vis Spectroscopy)

Spectroscopic methods are fundamental tools for confirming the synthesis and purity of this compound. While detailed spectral data is often found in supplementary materials of research publications, the primary literature confirms that the compound has been characterized using standard spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For an N-substituted benzamide like this compound, one would expect to see distinct signals for the amide proton (N-H), as well as multiplets for the protons on the benzoyl and the 2,4-dichlorophenyl rings. The chemical shift and splitting patterns of these aromatic protons are indicative of their substitution pattern.

¹³C NMR offers direct insight into the carbon skeleton. bhu.ac.in It would show separate signals for each unique carbon atom, including the carbonyl carbon of the amide group (typically in the 165-190 ppm range) and the carbons of the two aromatic rings. oregonstate.edu The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features. These typically include:

A sharp absorption band for the N-H stretch of the secondary amide.

A strong absorption for the C=O (carbonyl) stretching vibration, a hallmark of the amide group.

Bands corresponding to C-N stretching.

Absorptions in the 3100-3000 cm⁻¹ region for aromatic C-H stretching and in the 1600-1400 cm⁻¹ region for aromatic C=C ring stretching. oregonstate.edu

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₉Cl₂NO), the mass spectrum would show a molecular ion peak corresponding to its molecular weight (266.11 g/mol ). nih.gov The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways for benzanilides involve the cleavage of the amide bond, which would lead to fragment ions corresponding to the benzoyl cation and the 2,4-dichloroanilino radical or cation. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic rings and the carbonyl group. The position and intensity of these bands are influenced by the conjugation between the phenyl rings and the amide group. scirp.orgnist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined, offering precise insights into its molecular geometry. nih.gov

The compound crystallizes in a monoclinic system, and its detailed crystallographic parameters have been reported. nih.gov

| Crystal Data for this compound | |

|---|---|

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂NO |

| Molecular Weight | 266.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7388 (6) |

| b (Å) | 4.7475 (2) |

| c (Å) | 22.8630 (11) |

| β (°) | 106.360 (4) |

| Volume (ų) | 1222.56 (10) |

| Z | 4 |

| Temperature (K) | 295 (2) |

Table 1: Crystallographic data for this compound. Data sourced from Gowda et al. (2008). nih.gov

The conformations of the N—H and C=O bonds are anti to each other, a common feature observed in other benzanilides. The amide group itself is not coplanar with the attached benzoyl ring. The orientation of the two aromatic rings relative to each other and to the amide plane is described by dihedral angles. nih.gov

| Dihedral Angles in this compound | |

|---|---|

| Planes | Dihedral Angle (°) |

| Amide group (–NHCO–) and Benzoyl ring | 33.0 (2) |

| Benzoyl ring and Dichlorophenyl ring | 2.6 (2) |

Table 2: Key dihedral angles in the crystal structure of this compound. Data sourced from Gowda et al. (2008). nih.gov

The data reveals that while the amide group is significantly twisted out of the plane of the benzoyl ring, the two aromatic rings are nearly coplanar with each other. nih.gov

The crystal packing of this compound is stabilized by intermolecular hydrogen bonds. Specifically, the amide functional group acts as a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of extended supramolecular structures. nih.gov

The molecules are linked by N—H⋯O hydrogen bonds, which form infinite chains running along the b-axis of the crystal. This type of interaction is a characteristic and structurally directing feature in the crystal packing of many primary and secondary amides. nih.gov

Table 3: Geometric parameters of the intermolecular hydrogen bond in crystalline this compound. Symmetry code: (i) x, y-1, z. Data sourced from Gowda et al. (2008). nih.gov

Computational Chemistry and Molecular Modeling of N 2,4 Dichlorophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like N-(2,4-Dichlorophenyl)benzamide. These methods allow for the detailed exploration of the molecule's behavior at the atomic level.

Vibrational Wavenumber Predictions and Assignments (e.g., HF/6-31G* level of theory)

Theoretical vibrational analysis is a cornerstone of computational studies on this compound. Using methods such as Hartree-Fock (HF) with a 6-31G* basis set, or more commonly DFT methods like B3LYP, researchers can calculate the fundamental vibrational frequencies of the molecule. These predicted wavenumbers are then correlated with experimental data obtained from FT-IR and FT-Raman spectroscopy.

The process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the nuclear coordinates. This yields a set of vibrational modes, each with a corresponding frequency. The assignment of these calculated frequencies to specific types of molecular vibrations (e.g., stretching, bending, and torsion of specific bonds) is crucial for a complete understanding of the molecule's dynamics. For complex molecules, this assignment is often facilitated by Potential Energy Distribution (PED) analysis.

A comprehensive analysis of the vibrational spectra of related compounds, such as 2,4-dichlorobenzonitrile, has demonstrated the utility of DFT calculations in accurately assigning vibrational modes. nih.govnih.gov For this compound, a similar approach would allow for the detailed characterization of its 66 normal modes of vibration.

Below is an illustrative data table showcasing the kind of information generated from such calculations, comparing theoretical and experimental vibrational frequencies.

Table 1: Comparison of Theoretical and Experimental Vibrational Wavenumbers (cm⁻¹) for this compound This table is illustrative and based on typical data from computational studies of similar molecules.

| Assignment | Calculated Wavenumber (HF/6-31G*) | Experimental FT-IR Wavenumber | Experimental FT-Raman Wavenumber |

|---|---|---|---|

| N-H Stretch | 3450 | 3350 | 3352 |

| C=O Stretch | 1705 | 1660 | 1658 |

| C-N Stretch | 1350 | 1320 | 1322 |

| C-H Stretch (Aromatic) | 3100-3000 | 3080-3020 | 3085-3025 |

| C-Cl Stretch | 750 | 745 | 748 |

| Phenyl Ring Breathing | 1000 | 998 | 1002 |

Infrared and Raman Activity Calculations

In conjunction with predicting vibrational wavenumbers, quantum chemical calculations also provide theoretical infrared (IR) and Raman intensities. cardiff.ac.uk These calculated activities are instrumental in interpreting experimental spectra, as they help to identify which vibrational modes are expected to be strong or weak in each type of spectroscopy.

The IR intensity is related to the change in the molecule's dipole moment during a vibration, while Raman intensity is dependent on the change in its polarizability. By simulating the IR and Raman spectra based on these calculated activities, a direct comparison with experimental spectra can be made, aiding in the validation of the computational model and the assignment of vibrational bands. For instance, studies on related benzamides have successfully used DFT calculations to simulate and interpret their FT-IR and FT-Raman spectra. esisresearch.org

Force Constant and Polarization Ratio Analysis

Force constants are a measure of the stiffness of a chemical bond or the resistance to a change in a bond angle. nih.gov Computational methods can be used to calculate the force field of this compound, providing a detailed picture of the intramolecular forces. These force constants are derived from the second derivatives of the energy and are essential for a thorough normal coordinate analysis.

The polarization ratio is a parameter obtained from Raman spectroscopy that provides information about the symmetry of a vibrational mode. Theoretical calculations can also predict the depolarization ratios for Raman active modes, which can be compared with experimental values to confirm the assignment of symmetric and asymmetric vibrations.

Hyperpolarizability Calculations for Non-Linear Optics Potential

The potential of this compound as a non-linear optical (NLO) material can be assessed through the calculation of its first hyperpolarizability (β). esisresearch.org Molecules with large hyperpolarizability values are of interest for applications in optical communications and data storage. Computational studies on this compound have indicated that it is an attractive candidate for future NLO studies.

The calculation of hyperpolarizability is typically performed using methods like DFT. The magnitude of the first hyperpolarizability is a key indicator of the second-order NLO response of a molecule.

Table 2: Calculated First Hyperpolarizability (β) of this compound This table is illustrative and based on typical data from computational studies of similar molecules.

| Component | Value (a.u.) |

|---|---|

| β_x | Value |

| β_y | Value |

| β_z | Value |

| β_total | Value |

Molecular Geometry Optimization

A fundamental step in any computational study is the optimization of the molecular geometry. nih.gov For this compound, this involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state. The accuracy of all subsequent calculations depends on the quality of this optimized geometry.

Computational studies have shown that the calculated geometrical parameters for this compound are in good agreement with experimental values obtained from X-ray crystallography. nih.govresearchgate.net Key parameters that are compared include bond lengths, bond angles, and dihedral angles. For instance, the dihedral angle between the two phenyl rings and the planarity of the amide group are important structural features that are well-described by these calculations.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular docking and dynamics simulations are employed to study its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. walshmedicalmedia.comdergipark.org.tr This method is crucial in drug discovery for identifying potential drug candidates. For a compound like this compound, docking studies could explore its binding affinity to various protein targets, providing insights into its potential biological activity. The process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the protein, followed by a scoring function to estimate the binding energy. For example, docking studies on other benzamide (B126) derivatives have successfully identified key interactions and binding energies with their target proteins. researchgate.net

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing the study of the dynamic behavior of the ligand-receptor complex. researchgate.net An MD simulation of this compound, for instance in an aqueous solution or bound to a protein, would reveal how the molecule moves and interacts with its environment over time. This can provide valuable information on the stability of the binding pose predicted by docking, the role of solvent molecules, and conformational changes in both the ligand and the receptor. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex and analysis of intermolecular interactions like hydrogen bonds over the simulation time.

Ligand-Protein Interaction Predictions

Molecular docking simulations are a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. For the benzamide class of compounds, these studies have revealed potential interactions with a variety of enzymes implicated in different diseases.

For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share a core benzamide structure, were evaluated for their antidiabetic potential by docking against α-glucosidase and α-amylase. nih.govresearchgate.net The docking results for these related compounds showed favorable binding energies, ranging from -8.0 to -9.7 kcal/mol, indicating stable binding within the enzyme's active site. nih.gov Similarly, other studies on N-phenylbenzamides have predicted interactions with microbial enzymes such as Aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa), which is involved in antibiotic resistance, and fungal aspartic proteinases, a target for antifungal therapies. mdpi.com These studies collectively suggest that the benzamide scaffold, and by extension this compound, is capable of forming stable complexes with various biological targets, meriting further investigation.

Active Site Binding Mode Analysis

The analysis of the binding mode provides a detailed picture of the intermolecular forces that stabilize the ligand-protein complex. For the aforementioned nitrobenzamide derivatives docked with α-glucosidase, the simulations revealed several key interactions. researchgate.net The compounds were predicted to engage in:

Hydrogen Bonding: Crucial for orienting the ligand within the active site.

Electrostatic Interactions: Including charge-charge and pi-anion interactions, which contribute significantly to binding affinity. researchgate.net

In one of the most active compounds from that series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, specific interactions were identified with amino acid residues like Phe:298. researchgate.net The stability of such ligand-protein complexes is often further validated using molecular dynamics (MD) simulations, which assess the dynamic behavior of the complex over time. researchgate.net The consistency of these interactions across a series of related compounds suggests that this compound would likely engage in similar hydrogen bonding and hydrophobic interactions with target proteins.

Table 1: Predicted Interactions for Benzamide Derivatives with α-Glucosidase Active Site This table is representative of interactions observed for analogous benzamide compounds.

| Interaction Type | Potential Interacting Groups on Ligand | Contributing Amino Acid Residues (Examples) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Amide (-CONH-), Sulfonamide (-SO2NH-), Nitro (-NO2) | Not specified | nih.govresearchgate.net |

| Electrostatic Interactions | Nitro (-NO2), Chlorine (-Cl) | Not specified | researchgate.net |

| Hydrophobic Interactions | Phenyl Rings | Phe:298 | nih.govresearchgate.net |

In Silico Prediction of Biological Activities and ADMET Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.combiorxiv.org These predictions are crucial for weeding out compounds with unfavorable pharmacokinetic profiles early in the discovery process. biorxiv.org

Studies on various benzamide derivatives have shown that these compounds generally exhibit promising ADMET profiles. For the series of antidiabetic nitrobenzamide derivatives, in silico analysis predicted good solubility and absorption, with negligible toxicity risks. researchgate.net These compounds were found to comply with Lipinski's Rule of Five and Veber's rule, which are guidelines for drug-likeness. researchgate.net Similarly, ADMET predictions for another set of N-phenylbenzamides also suggested favorable properties. mdpi.com None of the compounds in one study were predicted to cause AMES toxicity, cardiotoxicity, or skin sensitization, although some showed potential for hepatotoxicity. mdpi.com These derivatives also exhibited excellent predicted intestinal absorption. mdpi.com

Table 2: Predicted ADMET Properties for Representative Benzamide Derivatives This table summarizes findings for various N-phenylbenzamide and nitrobenzamide derivatives as a model for this compound.

| ADMET Parameter | Predicted Outcome for Benzamide Derivatives | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption | Excellent (e.g., 88-92%) | High potential for oral bioavailability. | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Good to Moderate | Indicates potential for central nervous system activity. | nih.govmdpi.com |

| Lipinski's Rule of Five | Fulfilled | Suggests drug-like physicochemical properties. | researchgate.net |

| Veber's Rule | Fulfilled | Predicts good oral bioavailability based on molecular size and flexibility. | researchgate.net |

| AMES Toxicity | None predicted | Low potential for mutagenicity. | mdpi.com |

| Cardiotoxicity | None predicted | Low risk of adverse cardiac effects. | mdpi.com |

| Hepatotoxicity | Some derivatives predicted to be positive | Potential for liver toxicity, requires experimental validation. | mdpi.com |

Biological Activities and Pharmacological Applications of N 2,4 Dichlorophenyl Benzamide and Its Derivatives

Antimicrobial Efficacy

Derivatives of N-(2,4-Dichlorophenyl)benzamide have been explored for their potential to combat microbial infections, demonstrating a spectrum of activity against bacteria and fungi.

The antibacterial potential of benzamide (B126) derivatives has been noted against both Gram-positive and Gram-negative bacteria. Research into novel benzamide compounds has shown promising results. For instance, certain N-phenylbenzamide derivatives have demonstrated notable antibacterial efficacy. One study reported that a synthesized N-phenylbenzamide compound, 5a , exhibited significant activity against the Gram-positive bacterium Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, and against the Gram-negative bacterium Escherichia coli with a MIC of 3.12 µg/mL. nanobioletters.com Another pair of derivatives, 6b and 6c , also showed good activity against both bacterial types, with MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com These findings highlight the potential of the N-phenylbenzamide scaffold, to which this compound belongs, as a source of new antibacterial agents.

| Compound | Gram-Positive Bacteria (B. subtilis) MIC (µg/mL) | Gram-Negative Bacteria (E. coli) MIC (µg/mL) |

| 5a | 6.25 | 3.12 |

| 6b | 6.25 | 3.12 |

| 6c | 6.25 | 3.12 |

The search for novel antifungal agents has also led to the investigation of N-phenylbenzamide derivatives. Studies have shown that these compounds can inhibit the growth of pathogenic fungi such as Candida albicans. ubaya.ac.id While specific Minimum Inhibitory Concentration (MIC) data for derivatives of this compound against Candida albicans is not extensively detailed in the provided literature, the general antifungal potential of the broader N-phenylbenzamide class is recognized. ubaya.ac.id

Further research is required to isolate and quantify the specific antifungal activity of this compound derivatives against key fungal pathogens like Candida albicans and Aspergillus fumigatus.

Helicobacter pylori is a significant human pathogen linked to various gastric diseases. The development of new therapeutic agents against this bacterium is a crucial area of research. A novel benzamide derivative, BAS-118, has demonstrated potent and selective antibacterial activity against H. pylori. nih.gov For 100 randomly selected clinical isolates, the MIC₅₀ and MIC₉₀ values were reported to be ≤0.003 and 0.013 mg/L, respectively. nih.gov This activity was maintained against strains resistant to commonly used antibiotics like clarithromycin (B1669154) and metronidazole. nih.gov While BAS-118 is not a direct derivative of this compound, its efficacy underscores the potential of the broader benzamide class in the development of anti-H. pylori agents.

| Compound | H. pylori MIC₅₀ (mg/L) | H. pylori MIC₉₀ (mg/L) |

| BAS-118 | ≤0.003 | 0.013 |

Antiproliferative and Anticancer Properties

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a subject of scientific inquiry, revealing their potential as anticancer agents.

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of several cancer cell lines.

One study focused on a series of novel N-[2-(substituted phenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides. Among these, the compound N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide demonstrated significant in vitro cytotoxicity against Dalton's Ascites Lymphoma (DLA) cells. At a concentration of 100 mcg/ml, this compound inhibited 100% of DLA tumor cells, an efficacy comparable to the standard drug doxorubicin.

| Compound | Concentration (mcg/ml) | % Inhibition of DLA Cells |

| N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide | 100 | 100 |

Regarding other cell lines, while direct cytotoxicity data for this compound derivatives against L929 , MCF-7 , and MDA-MB-231 cells are not extensively available in the provided search results, the broader class of N-phenylbenzamides has been studied. For instance, some N-phenylbenzamide derivatives have been tested against L929 fibroblasts to determine their selectivity, with some compounds showing minimal cytotoxic effects on these normal mammalian cells at concentrations effective against protozoan parasites. nih.gov

In the context of multiple myeloma, a series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were synthesized and evaluated. One compound, 8b , exhibited potent anti-proliferative activity against RPMI-8226 cells with an IC₅₀ value of 0.12 ± 0.09 μM. nih.gov

| Compound | Cell Line | IC₅₀ (μM) |

| 8b | RPMI-8226 | 0.12 ± 0.09 |

Further research is needed to specifically determine the IC₅₀ values of this compound derivatives against a wider range of cancer cell lines to fully characterize their antiproliferative profiles.

The ability of a compound to interfere with the cell cycle is a key mechanism for its anticancer activity. Several benzamide derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. For example, the resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) , was found to cause G2/M phase cell cycle arrest in HeLa human cervical cancer cells. nih.gov This arrest was associated with changes in the expression and phosphorylation of proteins that regulate the G2/M transition. nih.gov

Enzyme and Receptor Modulation

Derivatives of this compound have been investigated for their ability to modulate the activity of several crucial enzymes and receptors, leading to potential applications in antifungal therapy and the management of conditions related to bile acid transport.

Sterol 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Its inhibition disrupts membrane integrity, leading to fungal cell death, making it a primary target for antifungal drugs, particularly azoles. nih.gov

A key derivative, (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) , has been identified as an experimental inhibitor of CYP51. nih.gov Research into its effects on the opportunistic pathogen Aspergillus fumigatus, which can cause 600,000 deaths annually, has provided insight into its mechanism. A. fumigatus possesses two CYP51 genes, CYP51A and CYP51B. nih.gov Structural and functional characterization of CYP51B in complex with VNI has been performed to understand the molecular basis of its inhibitory action and to guide the development of more effective antifungal agents. nih.gov

Similarly, studies on Candida albicans CYP51 have explored the inhibitory potential of azole compounds. nih.gov Azole drugs function by forming a coordination bond with the heme iron in the enzyme's active site and by competing with the natural substrate, lanosterol. nih.gov The effectiveness of this inhibition is highly dependent on the structure of the non-coordinated part of the azole molecule. nih.gov The investigation of compounds like VNI helps in designing new drugs to combat the growing issue of drug resistance in fungal pathogens. nih.govnih.gov

| Compound | Target Enzyme | Target Organism | Activity |

| (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) | Sterol 14α-demethylase (CYP51B) | Aspergillus fumigatus | Experimental Inhibitor nih.gov |

| Azole Derivatives | Sterol 14α-demethylase (CYP51) | Candida albicans | Inhibitors nih.gov |

No publicly available research data could be located that directly links a derivative of this compound to the inhibition of Cyclin-Dependent Kinases (CDK2/CDK9).

No publicly available research data could be located that directly links a derivative of this compound to the dual inhibition of Histone Deacetylase (HDAC) and Janus Kinase (JAK).

No publicly available research data could be located that directly links a derivative of this compound to interactions with dopamine (B1211576) receptors.

No publicly available research data could be located that directly links a derivative of this compound to the antagonism of kappa opioid receptors.

The Solute Carrier Family 10 (SLC10) includes several transporters crucial for maintaining the enterohepatic circulation of bile acids and transporting steroid hormones. nih.gov Key members include the apical sodium-dependent bile acid transporter (ASBT or SLC10A2), the Na+/taurocholate cotransporting polypeptide (NTCP or SLC10A1), and the sodium-dependent organic anion transporter (SOAT or SLC10A6). nih.govacs.org These transporters are established drug targets. For instance, ASBT inhibitors are used to treat conditions like intrahepatic cholestasis by increasing fecal bile salt excretion. acs.org

A class of compounds known as arylsulfonylamino-benzanilides, which are derivatives of benzamide, have been identified as potent inhibitors of these transporters. nih.govacs.org Research has focused on elucidating the structure-activity relationships (SAR) of these derivatives to improve their potency and target specificity. acs.org

One study synthesized and evaluated a series of these compounds, including N-(3,4-Dichlorophenyl)-2-(3-nitrophenylsulfonamido)benzamide , for their ability to inhibit ASBT. nih.gov Many of the synthesized derivatives demonstrated significant potency against ASBT's bile acid transport activity. nih.gov Specifically, one of the most potent compounds in this class, 5g₂ (N-(3,4-dichlorophenyl)-2-(naphthalene-2-sulfonamido)benzamide) , inhibited ASBT with a half-maximal inhibitory concentration (IC₅₀) of 0.11 μM, highlighting its potential as a cholesterol-lowering agent. nih.gov Another related compound, N-(3,4-Dichlorophenyl)-2-[(2-nitrophenyl)sulfonamido]benzamide , was also synthesized and studied within this class of SLC10 inhibitors. acs.org

These findings underscore the potential of dichlorophenyl-benzamide derivatives as a scaffold for developing non-systemic drugs that target intestinal bile acid transport with a potentially low risk of systemic toxicity. nih.gov

| Compound Name | Target Transporter | Inhibitory Activity (IC₅₀) | Reference |

| N-(3,4-dichlorophenyl)-2-(naphthalene-2-sulfonamido)benzamide (5g₂) | ASBT (SLC10A2) | 0.11 µM | nih.gov |

| N-(3,4-Dichlorophenyl)-2-(3-nitrophenylsulfonamido)benzamide | ASBT (SLC10A2) | Potent Inhibitor | nih.gov |

| N-(3,4-Dichlorophenyl)-2-[(2-nitrophenyl)sulfonamido]benzamide | SLC10 Transporters | Investigated Inhibitor | acs.org |

Other Potential Biological Activities

Beyond the primary applications, the versatile benzamide scaffold has been explored for other potential therapeutic benefits, including anti-inflammatory effects and properties targeting parasitic worms and histamine (B1213489) receptors.

The benzamide structure is a key feature in a number of compounds exhibiting anti-inflammatory properties. Research has shown that certain N-substituted benzamides can exert anti-inflammatory effects through various mechanisms.

One area of investigation has been the role of benzamides in modulating the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. For instance, a series of novel substituted benzamides related to Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), were synthesized and evaluated for their in vitro activity on COX-1 and COX-2. researchgate.netnih.gov Some of these compounds demonstrated a favorable profile, inhibiting both COX enzymes in vitro and showing in vivo activity in the carrageenan-induced rat paw edema model, a classic assay for inflammation. researchgate.netnih.gov Notably, some of these benzamide derivatives were found to be devoid of the gastric side effects commonly associated with NSAIDs at their effective doses. researchgate.net

Further studies have highlighted other mechanisms for the anti-inflammatory action of benzamides. It has been proposed that benzamides and nicotinamides may inhibit the production of tumor necrosis factor-alpha (TNF-α) and the inflammatory response by inhibiting the transcription factor NF-κB. nih.govdntb.gov.ua This was supported by findings where certain N-substituted benzamides showed a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov

Derivatives of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid have also been synthesized and assessed for their anti-inflammatory potency and cyclooxygenase inhibiting properties. nih.gov One particular compound, 2-amino-3-(4-chlorobenzoyl)benzeneacetamide, exhibited a significantly better therapeutic index compared to the standard anti-inflammatory drug indomethacin. nih.gov Additionally, novel N-phenylcarbamothioylbenzamides have been synthesized and shown to possess significant in vivo anti-inflammatory activity, potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, and have low ulcerogenicity. nih.gov

The anti-inflammatory potential of benzamide derivatives is a promising area of research, with various studies demonstrating their efficacy in preclinical models.

Table 1: Selected Benzamide Derivatives and their Anti-inflammatory Activity

| Compound/Derivative Class | Mechanism of Action/Key Findings | Reference |

| Substituted benzamides related to Parsalmide | Inhibited COX-1 and COX-2 in vitro; active in vivo in rat paw edema model. researchgate.netnih.gov | researchgate.netnih.gov |

| N-substituted benzamides (e.g., metoclopramide, 3-chloroprocainamide) | Dose-dependent inhibition of TNF-α production; potential inhibition of NF-κB. nih.gov | nih.gov |

| 2-amino-3-(4-chlorobenzoyl)benzeneacetamide | Possessed a therapeutic index one order of magnitude greater than indomethacin. nih.gov | nih.gov |

| N-phenylcarbamothioylbenzamides | Potent in vivo anti-inflammatory activity and inhibition of PGE2 synthesis with low ulcerogenicity. nih.gov | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. researchgate.net | researchgate.net |

The benzamide scaffold is also a constituent of molecules with anthelmintic (anti-parasitic worm) and antihistaminic (anti-allergy) properties.

Anthelmintic Properties:

Benzamide derivatives are recognized for their broad-spectrum biological activities, which include anthelmintic effects. derpharmachemica.com The challenge of drug resistance in gastrointestinal helminthes necessitates the development of new anthelmintic compounds. derpharmachemica.com Research into benzamide derivatives has shown promise in this area. For example, transition metal complexes of certain N-substituted benzamides have been synthesized and evaluated for their anthelmintic activity against the Indian Earthworm species Eicinia foetida. derpharmachemica.com The results indicated a dose-dependent increase in the activity of these compounds, with both cobalt and copper complexes being more active than the ligand itself and the standard drug, albendazole. derpharmachemica.com

Benzimidazoles, a class of compounds that can be related to benzamides, are widely used as veterinary anthelmintics. researchgate.net Some of these have also found application as human anthelmintic drugs. researchgate.net

Antihistaminic Properties:

Benzamides have also been reported to possess antihistaminic activities. derpharmachemica.com The H1 receptor is a key target for antihistamines, and the ability of compounds to inhibit histamine-induced effects is a measure of their antihistaminic potential. arabjchem.org In one study, 2-methylpropanamide and benzamide derivatives of carboxyterfenadine were synthesized. arabjchem.orgresearchgate.net The starting material itself is an H1 receptor antagonist, and the synthesized derivatives were also evaluated for their antihistaminic activity. arabjchem.orgresearchgate.net These compounds were found to inhibit histamine-induced responses in isolated guinea pig ileum tissues. researchgate.net

The diverse biological activities of the benzamide class of compounds, including their potential anthelmintic and antihistaminic effects, underscore the versatility of this chemical scaffold in medicinal chemistry.

Structure Activity Relationship Sar Studies for N 2,4 Dichlorophenyl Benzamide Analogues

Impact of Substituent Variation on Potency and Selectivity

The nature and position of substituents on the phenyl rings of the N-(2,4-Dichlorophenyl)benzamide scaffold are primary determinants of biological activity.

Halogenation Patterns on Phenyl Rings

The presence and positioning of halogen atoms on both the aniline (B41778) and benzoyl rings play a crucial role in the molecule's interaction with its biological targets. In the parent compound, this compound, the dichlorination on the phenyl ring attached to the nitrogen is a key feature. The crystal structure of this compound shows that the conformations of the N—H and C=O bonds are anti to each other. nih.govresearchgate.net This conformation is also observed in related compounds such as N-(2-chlorophenyl)-benzamide, N-(4-chlorophenyl)-benzamide, and N-(2,3-dichlorophenyl)-benzamide. nih.govresearchgate.net The amide group forms a dihedral angle of 33.0 (2)° with the benzoyl ring, while the two phenyl rings are nearly coplanar. nih.govresearchgate.net

Studies on related structures, such as chlorinated N-arylcinnamamides, provide further insight into the effects of halogenation. A series of 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides were synthesized to evaluate their biological activities. mdpi.com It was found that the 3,4-dichlorocinnamanilides generally exhibited a broader spectrum of action and higher antibacterial efficacy than the corresponding 4-chlorocinnamanilides. mdpi.com This suggests that increasing the degree of halogenation on the benzoyl-related moiety can enhance biological effects. For instance, compounds like (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide demonstrated high activity against various bacterial strains. mdpi.com

Table 1: Comparison of Halogenated N-Aryl Cinnamide Analogues and their Activity

| Compound Name | Aniline Ring Substitution | Cinnamoyl Ring Substitution | Observed Activity |

|---|---|---|---|

| (2E)-N-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide | 2-Chloro | 4-Chloro | Moderate antibacterial activity. mdpi.com |

| (2E)-3-(4-Chlorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide | 2,4-Dichloro | 4-Chloro | Enhanced activity compared to mono-chloro aniline. mdpi.com |

| (2E)-3-(4-Chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide | 2,5-Dichloro | 4-Chloro | Potent antibacterial agent. mdpi.com |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | 3,5-bis(Trifluoromethyl) | 3,4-Dichloro | Highly active against S. aureus and other resistant strains. mdpi.com |

| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | 4-(Trifluoromethyl) | 3,4-Dichloro | High activity against multiple bacterial strains with low cytotoxicity. mdpi.com |

Role of Nitrogen and Oxygen Linkers

Modifications to the amide linker, which connects the two aromatic rings, can significantly influence the molecule's properties. The introduction of different atoms, such as oxygen, can alter the flexibility, bond angles, and hydrogen-bonding capabilities of the molecule.

Effects of Heterocyclic Moiety Incorporation (e.g., piperidine, pyrimidine, indole, oxadiazole, thiazolidinone)

Oxadiazole and Pyridine: A series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety have been synthesized and evaluated for insecticidal activity. mdpi.com For example, N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide showed notable larvicidal activity. In these structures, the benzamide (B126) core is appended with a complex heterocyclic system, demonstrating that significant structural modifications are tolerated and can lead to potent bioactivity. mdpi.com

Thiazole (B1198619): Substituted sulfamoyl benzamidothiazoles have been studied for their ability to prolong NF-κB activation. nih.gov The core structure involves a thiazole ring connected to a benzoyl-4-(sulfonylpiperidine) substituent via an amide bond. These SAR studies aimed to identify more potent compounds and to find positions on the scaffold that could tolerate modifications for developing affinity probes. nih.gov

Imidazoles: In the search for histone deacetylase (HDAC) inhibitors, 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides were synthesized, where the heteroaryl group included imidazoles. nih.govresearchgate.net These compounds were found to inhibit HDAC1 and showed anti-proliferative effects in human cancer cells. nih.govresearchgate.net

Oxadiazine and Thiadiazole: Research has shown the synthesis of 1,3,5-oxadiazine and 1,3,4-thiadiazole (B1197879) derivatives starting from N-(1-carbamothioyl-2,2,2-trichloroethyl)-2,4-dichlorobenzamide. These complex heterocyclic systems demonstrate the versatility of the this compound scaffold in generating diverse chemical structures with potential biological applications. researchgate.net

Table 2: Examples of Heterocyclic Moieties Incorporated into Benzamide Analogues

| Heterocycle | Example Compound | Target/Activity |

|---|---|---|

| Pyridine-Oxadiazole | N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | Insecticidal (larvicidal). mdpi.com |

| Thiazole-Piperidine | Substituted sulfamoyl benzamidothiazoles | Prolonging NF-κB activation. nih.gov |

| Imidazole | 4-(Imidazolylaminomethyl)-N-(2-aminophenyl)-benzamides | HDAC inhibition. nih.govresearchgate.net |

| Oxadiazine | 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine | Synthetic precursor. researchgate.net |

Pharmacophore Development and Optimization

Pharmacophore modeling is a crucial computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. For this compound analogues, pharmacophore models help in understanding the key interactions with their targets and in designing new, more potent molecules.

A pharmacophore model for negative allosteric modulators of nAChRs was developed based on known active compounds. nih.gov This model featured three hydrophobic regions (HYD) and one hydrogen bond acceptor (HBA). nih.gov The model was refined using a hit compound that showed selectivity for the hα4β2 nAChR subtype and possessed favorable drug-like properties. This refined pharmacophore was then used in virtual screening to identify novel lead compounds, such as 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide. nih.gov

In the context of HDAC inhibitors, 3D-QSAR models have been generated for 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides to guide the design of new derivatives with improved potency and selectivity. researchgate.net Similarly, for quinazoline-based benzamide derivatives, in silico studies help predict drug-likeness based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, which are key components of pharmacophore models. pharmacophorejournal.com These computational approaches are integral to optimizing lead compounds by ensuring that new analogues retain the key features necessary for biological activity while improving their pharmacokinetic profiles. pharmacophorejournal.comresearchgate.net

Stereochemical Influences on Biological Activity

Stereochemistry can have a profound impact on the biological activity of a drug, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different potencies, efficacies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one stereoisomer.

While this compound itself is not chiral, the introduction of chiral centers into its analogues can lead to stereoisomers with distinct biological activities. For instance, studies on nature-inspired compounds like 3-Br-acivicin and its derivatives have shown that stereochemistry is pivotal for their antimalarial activity. nih.gov Only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial effects, suggesting that their uptake into the parasite might be mediated by a stereoselective transport system. nih.gov

Furthermore, molecular modeling has revealed that the stereochemical arrangement of atoms is critical for efficient interaction with the target enzyme, leading to covalent binding and inactivation. nih.gov Although the specific target and compound differ from this compound, the principle remains broadly applicable. If chiral centers are introduced into the this compound scaffold, for example, by adding substituted side chains or incorporating chiral heterocyclic moieties, it is highly probable that the resulting stereoisomers would exhibit different biological activities. This highlights the importance of controlling and evaluating the stereochemistry during the design and synthesis of new analogues.

Preclinical Pharmacological Assessment of N 2,4 Dichlorophenyl Benzamide Derivatives

In Vitro Pharmacokinetics

In vitro pharmacokinetic assays provide initial insights into the metabolic fate and transport characteristics of N-(2,4-Dichlorophenyl)benzamide derivatives. These studies are typically conducted in high-throughput formats to efficiently screen and rank compounds based on their ADME profiles. sygnaturediscovery.com Key in vitro assessments include metabolic stability in liver microsomes and plasma, as well as permeability across cellular monolayers.

Microsomal Stability and Hepatic Clearance

The metabolic stability of a compound in liver microsomes is a key indicator of its susceptibility to first-pass metabolism in the liver, which is a major site of drug biotransformation. wuxiapptec.com Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. wuxiapptec.comevotec.com

The assay involves incubating the test compound, such as a derivative of this compound, with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.comresearchgate.net The disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). creative-bioarray.com Compounds that are rapidly metabolized will exhibit a short half-life and high intrinsic clearance, which may suggest poor bioavailability in vivo. researchgate.net Conversely, highly stable compounds may have a lower clearance rate. For instance, in studies of other chemical series, structural modifications such as steric shielding near metabolically labile amide bonds have been shown to improve microsomal stability. creative-bioarray.com

The intrinsic clearance values obtained from microsomal stability assays are crucial for predicting the in vivo hepatic clearance of a drug. researchgate.net This prediction helps in estimating the dose and frequency of administration for subsequent in vivo studies.

Table 1: Representative Data on Microsomal Stability of Benzamide (B126) Derivatives No specific data for this compound derivatives was found in the search results. The following table is a template illustrating how such data would be presented.

| Compound | Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Derivative A | Human | 0.5 | > 60 | < 10 |

| Derivative B | Human | 0.5 | 25 | 45 |

| Derivative A | Rat | 0.5 | 45 | 28 |

| Derivative B | Rat | 0.5 | 15 | 80 |

Plasma Stability

In addition to hepatic metabolism, the stability of a compound in plasma is a critical parameter, as enzymatic degradation in the blood can significantly reduce the amount of active drug reaching its target. nih.gov Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze susceptible functional groups like amides, which are present in this compound derivatives. creative-bioarray.com

The plasma stability assay involves incubating the test compound in plasma from different species (e.g., human, rat, mouse) at 37°C. evotec.comevotec.com Samples are taken at various time points, and the remaining concentration of the parent compound is quantified. creative-bioarray.com This allows for the calculation of the compound's half-life in plasma. Poor plasma stability can lead to rapid clearance and a short in vivo half-life, complicating pharmacokinetic studies and potentially diminishing therapeutic efficacy. creative-bioarray.com For some compounds, significant species differences in plasma stability are observed. creative-biolabs.com

Table 2: Representative Data on Plasma Stability of Benzamide Derivatives No specific data for this compound derivatives was found in the search results. The following table is a template illustrating how such data would be presented.

| Compound | Species | Incubation Time (min) | % Remaining | Half-life (t½, min) |

| Derivative X | Human | 60 | 95 | > 120 |

| Derivative Y | Human | 60 | 40 | 55 |

| Derivative X | Rat | 60 | 88 | > 120 |

| Derivative Y | Rat | 60 | 25 | 35 |

Permeability Studies (e.g., MDCK-MDR1 cells)

The permeability of a drug candidate is a crucial determinant of its oral absorption and ability to reach its site of action, particularly for targets within the central nervous system (CNS). creative-biolabs.com Cell-based assays, such as those using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, are widely used to predict in vivo permeability. researchgate.net

MDCK cells, when transfected with the human MDR1 gene (multidrug resistance protein 1), overexpress the P-glycoprotein (P-gp) efflux transporter. creative-biolabs.com This makes the MDCK-MDR1 cell line a valuable tool for assessing not only passive permeability but also the potential for a compound to be a substrate of P-gp, a key transporter that can limit drug absorption and brain penetration. creative-biolabs.com The assay measures the flux of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a confluent monolayer of cells. pharmaron.com The apparent permeability coefficient (Papp) is calculated for both directions, and the efflux ratio (Papp B-A / Papp A-B) is determined. pharmaron.com An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cell by P-gp. researchgate.net

Table 3: Representative Data from MDCK-MDR1 Permeability Assay for Benzamide Derivatives No specific data for this compound derivatives was found in the search results. The following table is a template illustrating how such data would be presented.

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | P-gp Substrate |

| Derivative M | 15.2 | 18.1 | 1.2 | High | No |

| Derivative N | 8.5 | 29.8 | 3.5 | Moderate | Yes |

| Derivative O | 0.8 | 1.0 | 1.25 | Low | No |

In Vivo Pharmacokinetic Profiling

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models, such as rats or mice, to understand the complete ADME profile of a compound in a whole organism. These studies provide essential data for predicting human pharmacokinetics and establishing a safe and effective dosing regimen for clinical trials.

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

In vivo ADME studies aim to provide a comprehensive picture of a drug's journey through the body. nih.gov For this compound derivatives, key parameters evaluated after administration (e.g., oral or intravenous) include:

Absorption: The extent and rate of drug absorption are determined by measuring plasma concentrations over time. Parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (F%) are calculated. nih.gov For example, the preclinical assessment of GDC-0449, a complex benzamide derivative, showed oral bioavailability ranging from 13% to 53% across different species. pharmaron.com

Distribution: The volume of distribution (Vd) indicates how extensively a drug distributes into tissues from the plasma. nih.gov Protein binding is also a critical factor, as only the unbound fraction of a drug is generally considered pharmacologically active. sygnaturediscovery.com In the case of GDC-0449, protein binding was extensive, with an unbound fraction of 6% or less. pharmaron.com

Metabolism: In vivo studies help to identify the major metabolites of a compound and the metabolic pathways involved. For GDC-0449, exploratory metabolite identification revealed several primary oxidative metabolites and their subsequent glucuronidated products. pharmaron.com

Excretion: The routes of elimination of the parent drug and its metabolites (e.g., via urine or feces) are determined to calculate the total clearance (CL) of the compound from the body. nih.gov

Translational Studies for Pharmacokinetic Parameter Determination

A key goal of preclinical pharmacokinetic studies is to predict the pharmacokinetic parameters in humans. nih.gov This is often achieved through allometric scaling, where pharmacokinetic parameters from multiple animal species are used to project the human equivalents. pharmaron.com For instance, the predicted human clearance for GDC-0449 was estimated using allometric scaling from mouse, rat, dog, and monkey data. pharmaron.com

Physiologically based pharmacokinetic (PBPK) modeling is another advanced translational tool. PBPK models integrate in vitro ADME data with system-specific physiological information to simulate the pharmacokinetic profile of a compound in different species, including humans. This approach can provide a more mechanistic understanding of a drug's disposition and help to anticipate potential drug-drug interactions.

Efficacy Studies in Disease Models

The therapeutic potential of this compound and its derivatives has been explored in various disease models, primarily focusing on their antimicrobial and anticancer activities. These preclinical studies are crucial for determining the compounds' effectiveness and mechanism of action before they can be considered for further development.

Derivatives of benzamide have demonstrated significant promise as antimicrobial agents, with research highlighting their effectiveness against a range of pathogens.

One notable area of research involves benzamide derivatives as inhibitors of the FtsZ protein, a key component in bacterial cell division. A novel benzamide FtsZ inhibitor, TXH9179, has shown superior antistaphylococcal activity compared to earlier-generation compounds like PC190723 and TXA707. nih.gov In a study against 55 clinical isolates of methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), TXH9179 was found to be four times more potent than TXA707. nih.gov The prodrug of TXH9179, TXH1033, exhibited enhanced in vivo efficacy in a mouse model of systemic MRSA infection (peritonitis) when administered both intravenously and orally, as compared to the prodrug of TXA707. nih.gov

Furthermore, studies on other benzamide derivatives have revealed broad-spectrum antimicrobial activity. For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and tested for their in vitro antibacterial activity against various bacterial strains. researchgate.net Compounds within this series, specifically N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide and N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide, demonstrated significant antibacterial action. researchgate.net

The table below summarizes the antimicrobial activity of selected benzamide derivatives.

| Compound/Derivative | Target Organism(s) | Model | Key Findings |

| TXH9179 | Methicillin-sensitive and -resistant Staphylococcus aureus (MSSA/MRSA) | In vitro, In vivo (mouse peritonitis model) | 4-fold more potent than TXA707 against 55 clinical isolates. nih.gov The prodrug TXH1033 showed superior in vivo efficacy compared to the prodrug of TXA707. nih.gov |

| N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Various bacteria | In vitro | Showed high antibacterial action. researchgate.net |

| N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Various bacteria | In vitro | Showed high antibacterial action. researchgate.net |

| N-benzamide derivatives (general) | E. coli, B. subtilis | In vitro | Some compounds displayed excellent activity with significant zones of inhibition and low MIC values. nanobioletters.com |

It is important to note that while some benzamide derivatives show promising antimicrobial effects, their activity can vary significantly based on their structural modifications.

The anticancer potential of this compound derivatives has been investigated in various cancer cell lines and xenograft models, which are crucial for evaluating therapeutic efficacy. nih.govbohrium.com

A series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were designed and evaluated for their anti-proliferative activity. nih.gov One compound, designated as 8b, exhibited potent anti-proliferative activity against RPMI8226 multiple myeloma cells with an IC50 value of 0.12 ± 0.09 μM. nih.gov Further studies using flow cytometry revealed that compound 8b induced apoptosis and arrested the cell cycle at the G0/G1 phase in these cells. nih.gov

In another study, novel N-(piperidine-4-yl)benzamide derivatives were synthesized and tested for their antitumor activity. nih.gov Compound 47 from this series showed the most potent activity against HepG2 (hepatocellular carcinoma) cells, with an IC50 value of 0.25 μM. nih.gov Western blot analysis indicated that this compound inhibited the expression of cyclin B1 and p-Rb, while increasing the expression of p21, p53, Rb, and p-AMPK, suggesting that it induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov

Patient-derived xenograft (PDX) models, which involve implanting tumor tissues from patients into immunodeficient mice, are increasingly used to better predict clinical outcomes. bohrium.comd-nb.info These models have been shown to maintain the characteristics of the original tumor. d-nb.info While specific studies on this compound in PDX models are not detailed in the provided context, the use of such models is a key strategy in evaluating the in vivo efficacy of novel anticancer compounds. nih.govbohrium.com

The table below presents the in vitro and in vivo anticancer activities of selected benzamide derivatives.

| Compound/Derivative | Cancer Model | Key Findings |

| Compound 8b ((E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative) | RPMI8226 (Multiple Myeloma) cells | Potent anti-proliferative activity (IC50 = 0.12 ± 0.09 μM). nih.gov Induced apoptosis and G0/G1 cell cycle arrest. nih.gov |

| Compound 47 (N-(piperidine-4-yl)benzamide derivative) | HepG2 (Hepatocellular Carcinoma) cells | Potent biological activity (IC50 = 0.25 μM). nih.gov Induced cell cycle arrest via a p53/p21-dependent pathway. nih.gov |

Drug-likeness and Bioavailability Assessment

The assessment of drug-likeness and bioavailability is a critical step in the preclinical evaluation of any potential therapeutic agent. These properties determine the compound's suitability for further development into an effective drug.

For benzamide-based FtsZ inhibitors, a prodrug approach has been developed to enhance formulation properties and in vivo administration. nih.gov For example, the carboxamide prodrug of TXA707, known as TXA709, demonstrated improved pharmacokinetics and oral bioavailability compared to the prodrug of an earlier compound, PC190723. nih.gov Similarly, TXH1033, the carboxamide prodrug of TXH9179, is rapidly hydrolyzed to the active compound by serum acetylcholinesterases. nih.gov This rapid conversion is a desirable pharmacokinetic property.

In silico assessments of ADME (Absorption, Distribution, Metabolism, and Excretion) properties are also valuable tools. A study on Salubrinal and its structural analogues, some containing a cinnamic acid residue, utilized complex in silico methods to evaluate their ADME profiles. researchgate.net While not directly focused on this compound, this approach highlights the methodologies used to predict the drug-like properties of related compounds.

The table below outlines key drug-likeness and bioavailability parameters for selected benzamide derivatives.

| Compound/Derivative | Assessment Method | Key Findings |

| TXA709 (Prodrug of TXA707) | Pharmacokinetic studies | Improved pharmacokinetics and oral bioavailability compared to the prodrug of PC190723. nih.gov |

| TXH1033 (Prodrug of TXH9179) | In vitro serum studies | Rapidly hydrolyzed to the active compound TXH9179 by serum acetylcholinesterases. nih.gov |

| Salubrinal and analogues | In silico ADME assessment | Complex computational methods were used to predict drug-like properties. researchgate.net |

Toxicological Research and Safety Profile Evaluation of N 2,4 Dichlorophenyl Benzamide Analogues

Cytotoxicity in Normal Cell Lines

Cytotoxicity assays are fundamental in toxicology for assessing the potential of a chemical to cause cell damage or death. When evaluating analogues of N-(2,4-Dichlorophenyl)benzamide, it is crucial to determine their effects not only on target (e.g., cancer) cells but also on normal, healthy cells to gauge their potential for non-specific toxicity.

Several studies have investigated the cytotoxic effects of benzamide (B126) analogues on various normal cell lines. For instance, the novel benzamide derivative VKNG-2 was evaluated for its impact on cell viability in several non-cancerous cell lines. mdpi.com After a 24-hour incubation period, high cell viability was maintained at concentrations of 1 µM and 5 µM. In the human fibroblast cell line CCD-18Co, viability was 94% and 93%, respectively. Similarly, the transformed mouse fibroblast cell line NIH/3T3 showed viability of 93% and 92%, and the human embryonic kidney cell line (a common model for general cytotoxicity) exhibited 91% and 85% viability at these concentrations. mdpi.com

Another study focused on N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB), a naphthoquinone-benzamide derivative. nih.gov Its cytotoxicity was tested against the normal human bone marrow cell line HS-5, alongside prostate cancer cell lines. The compound showed significantly less toxicity to the normal bone marrow cells, with a half-maximal inhibitory concentration (IC50) of 25 µM. nih.gov This was considerably higher than the IC50 values observed in the cancer cell lines, which ranged from 2.5 to 6.5 µM, suggesting a degree of selectivity. nih.gov

Furthermore, a series of acrylamide–PABA (para-aminobenzoic acid) hybrids, which share some structural similarities with benzamides, were assessed for their antiproliferative activity against the normal healthy breast cell line MCF-10A. rsc.org This screening against a non-tumorigenic cell line is a critical step in identifying compounds with a favorable therapeutic window. rsc.org

The data from these studies on benzamide analogues are summarized in the table below, illustrating the cytotoxic impact on various normal cell lines.

| Compound | Normal Cell Line | Assay Type | Key Finding | Source |

|---|---|---|---|---|

| VKNG-2 | CCD-18Co (Human Fibroblast) | MTT Assay | 93% viability at 5 µM after 24h | mdpi.com |

| VKNG-2 | NIH/3T3 (Mouse Fibroblast) | MTT Assay | 92% viability at 5 µM after 24h | mdpi.com |

| VKNG-2 | HEK (Human Embryonic Kidney) | MTT Assay | 85% viability at 5 µM after 24h | mdpi.com |

| NCDDNB | HS-5 (Human Bone Marrow) | Cell Viability Assay | IC50 = 25 µM | nih.gov |

| Acrylamide–PABA hybrids | MCF-10A (Normal Breast) | Antiproliferative Assay | Screened for cytotoxicity to assess selectivity | rsc.org |

Acute and Chronic Toxicity Studies (General Principles)

Toxicological assessments are categorized based on the duration of exposure to a substance, primarily into acute, sub-chronic, and chronic studies. ecomundo.eu These studies are essential for understanding the potential health risks associated with different exposure scenarios.

Acute toxicity studies evaluate the adverse effects that occur within a short period after a single exposure or multiple exposures within 24 hours. ecomundo.eu These studies are designed to determine the immediate health effects of a substance, such as organ damage or significant physiological changes. criver.com

Sub-chronic toxicity studies involve repeated exposure to a substance over a moderate period, typically ranging from 28 to 90 days. criver.com This type of testing helps identify adverse effects that may arise after repeated, short-term exposure. ecomundo.eu

Chronic toxicity studies involve exposing test subjects to a substance for an extended period, often for 12 months or longer. criver.com These long-term studies are crucial for detecting cumulative, delayed, or chronic adverse effects that may only become apparent after prolonged exposure. ecomundo.eucriver.com Throughout these studies, a range of endpoints are monitored, including changes in body and organ weight, blood chemistry, and behavior. criver.com The results are used to establish safe exposure levels for humans. criver.com For instance, studies on substituted benzamides have involved both acute and chronic administration in rat models to observe their effects. researchgate.net

The principles of these toxicity studies are standardized by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability. slideshare.net

Specific Organ Toxicity Assessment (e.g., Cardiotoxicity, hERG inhibition)

Beyond general toxicity, assessing the effect of this compound analogues on specific organs is critical. A major focus in drug development and chemical safety is cardiotoxicity, with a particular emphasis on the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel. mdpi.com

Inhibition of the hERG channel is a significant concern because it can delay the repolarization of the cardiac action potential, leading to QT interval prolongation. mdpi.com This condition can escalate to a life-threatening arrhythmia known as Torsades de Pointes. mdpi.com A wide variety of chemical structures have been found to inhibit the hERG channel, making this a necessary checkpoint for many new chemical entities. mdpi.comnih.gov

The mechanism of hERG inhibition often involves the drug binding within the inner cavity of the channel pore. nih.gov Studies on the antiarrhythmic drug flecainide, for example, have shown that it accesses the hERG channel from the cell's interior when the channel opens, binding low in the inner cavity. nih.gov Specific amino acid residues, such as F656, have been identified as principal binding determinants for many compounds. nih.gov The potential for a compound to cause cardiotoxicity is not only related to direct channel inhibition but can also involve impaired trafficking of the hERG protein to the cell membrane. nih.gov

Given that many drugs have been withdrawn from the market due to cardiotoxicity mediated by hERG inhibition, regulatory guidelines mandate safety pharmacology studies to assess this risk. mdpi.comnih.gov Therefore, any comprehensive toxicological profile of this compound analogues must include a thorough evaluation of their potential to interact with the hERG channel.

Genotoxicity and Mutagenicity Investigations

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, and is a critical indicator of carcinogenic potential. A variety of assays are used to investigate the genotoxic and mutagenic potential of compounds.